molecular formula C8H16FeN2O8+2 B12668657 Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) CAS No. 97806-24-1

Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-)

Cat. No.: B12668657
CAS No.: 97806-24-1
M. Wt: 324.07 g/mol
InChI Key: VGFLQDXRIDQEPQ-UHFFFAOYSA-P
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Description

Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) is a coordination compound with the molecular formula C8H16FeN2O8 It consists of a ferrate(2-) ion complexed with two DL-aspartate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) typically involves the reaction of ferric chloride with DL-aspartic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the aspartate ligands to the ferrate ion. The general reaction can be represented as follows:

FeCl3+2DL-Aspartic AcidDihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl\text{FeCl}_3 + 2\text{DL-Aspartic Acid} \rightarrow \text{Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)} + 3\text{HCl} FeCl3​+2DL-Aspartic Acid→Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) can undergo various chemical reactions, including:

    Oxidation: The ferrate ion can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to form lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the aspartate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligands such as ethylenediamine or other amino acids can be used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state ferrate complexes.

    Reduction: Lower oxidation state iron complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) has several scientific research applications:

    Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.

    Industry: Utilized in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) involves its interaction with molecular targets such as enzymes and receptors. The ferrate ion can participate in redox reactions, influencing cellular processes. The aspartate ligands facilitate the transport and delivery of the ferrate ion to specific sites within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Dihydrogen bis[L-aspartato(2-)-N,O1,O4]ferrate(2-)
  • Iron(III) aspartate
  • Ferric citrate

Uniqueness

Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) is unique due to its specific coordination environment and the presence of DL-aspartate ligands. This configuration imparts distinct chemical and biological properties compared to other iron coordination compounds.

Properties

CAS No.

97806-24-1

Molecular Formula

C8H16FeN2O8+2

Molecular Weight

324.07 g/mol

IUPAC Name

2-aminobutanedioic acid;hydron;iron

InChI

InChI=1S/2C4H7NO4.Fe/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/p+2

InChI Key

VGFLQDXRIDQEPQ-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Fe]

Origin of Product

United States

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